molecular formula C14H9ClO2S B057379 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene CAS No. 114691-31-5

2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene

Cat. No. B057379
M. Wt: 276.7 g/mol
InChI Key: NSNKOTXFJDNDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene is a chemical compound that has been found to have potential applications in scientific research. Its unique structure and properties make it a promising candidate for use in various fields of study.

Mechanism Of Action

The mechanism of action of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene is not fully understood. However, it has been suggested that its anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes involved in cell growth and division.

Biochemical And Physiological Effects

2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have good electron-accepting properties, which make it a promising candidate for use in organic photovoltaic devices.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene in lab experiments is its unique structure and properties, which make it a promising candidate for use in various fields of study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to explore its potential use in organic photovoltaic devices and other electronic applications. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene involves the reaction of 4-acetoxy-3-chloro-1-butynyl acetate with 5-ethynylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in organic photovoltaic devices, as it has been found to have good electron-accepting properties.

properties

CAS RN

114691-31-5

Product Name

2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene

Molecular Formula

C14H9ClO2S

Molecular Weight

276.7 g/mol

IUPAC Name

[4-(5-buta-1,3-diynylthiophen-2-yl)-2-chlorobut-3-ynyl] acetate

InChI

InChI=1S/C14H9ClO2S/c1-3-4-5-13-8-9-14(18-13)7-6-12(15)10-17-11(2)16/h1,8-9,12H,10H2,2H3

InChI Key

NSNKOTXFJDNDDD-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl

Canonical SMILES

CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl

synonyms

2-(4-acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene
ACBP-thiophene

Origin of Product

United States

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